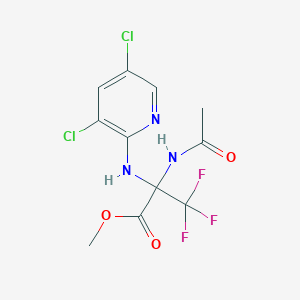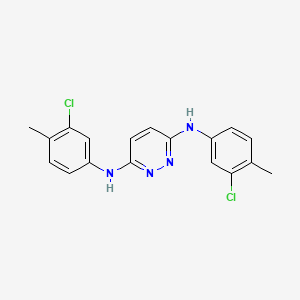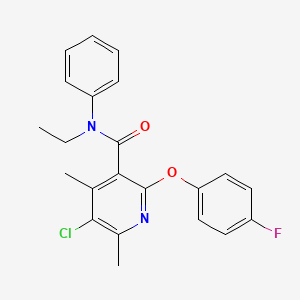![molecular formula C19H20ClNO4 B15005582 Propionic acid, 3-[(benzo[1,3]dioxol-5-ylmethyl)amino]-3-(2-chlorophenyl)-, ethyl ester](/img/structure/B15005582.png)
Propionic acid, 3-[(benzo[1,3]dioxol-5-ylmethyl)amino]-3-(2-chlorophenyl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-3-(2-CHLOROPHENYL)PROPANOATE is a complex organic compound that features a benzodioxole moiety, a chlorophenyl group, and an ethyl ester. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural uniqueness.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-3-(2-CHLOROPHENYL)PROPANOATE typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Amination Reaction: The benzodioxole derivative is then subjected to an amination reaction with a suitable amine, such as 2-chlorophenylamine, under catalytic conditions.
Esterification: The final step involves esterification with ethyl chloroformate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-3-(2-CHLOROPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzodioxole derivatives.
科学研究应用
ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-3-(2-CHLOROPHENYL)PROPANOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties and as a lead compound for drug development.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.
作用机制
The mechanism of action of ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-3-(2-CHLOROPHENYL)PROPANOATE involves interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in cell proliferation and apoptosis.
Pathways Involved: The compound can modulate signaling pathways related to cancer cell growth and survival, leading to cell cycle arrest and apoptosis.
相似化合物的比较
Similar Compounds
ETHYL 3-(1,3-BENZODIOXOL-5-YL)ACRYLATE: Shares the benzodioxole moiety but differs in the presence of an acrylate group.
BENZODIOXOLE DERIVATIVES: Various derivatives with different substituents on the benzodioxole ring.
Uniqueness
ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-3-(2-CHLOROPHENYL)PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C19H20ClNO4 |
|---|---|
分子量 |
361.8 g/mol |
IUPAC 名称 |
ethyl 3-(1,3-benzodioxol-5-ylmethylamino)-3-(2-chlorophenyl)propanoate |
InChI |
InChI=1S/C19H20ClNO4/c1-2-23-19(22)10-16(14-5-3-4-6-15(14)20)21-11-13-7-8-17-18(9-13)25-12-24-17/h3-9,16,21H,2,10-12H2,1H3 |
InChI 键 |
IPGLZCKRRGVLFN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NCC2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-nitro-11,14-diphenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione](/img/structure/B15005512.png)

![2-{4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazin-1-yl}acetamide](/img/structure/B15005544.png)
![3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B15005547.png)
![10-butyl-1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B15005554.png)
![2-[5-(3-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B15005570.png)
![2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15005578.png)
![4-[(5-bromo-3-chloro-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B15005584.png)
amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B15005590.png)

![2-[(1E)-prop-1-en-1-yl]-2-(prop-2-en-1-yl)piperidine](/img/structure/B15005602.png)
